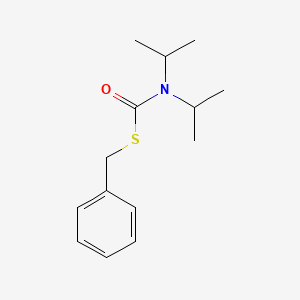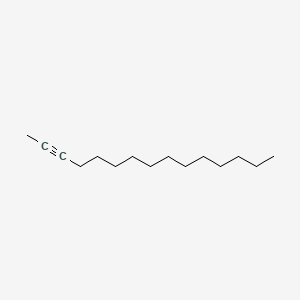![molecular formula C16H10N2O2 B14657745 Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- CAS No. 38594-30-8](/img/structure/B14657745.png)
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- is a heterocyclic compound that features a benzoxazole core fused with a pyridine and furan ringBenzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various carbonyl compounds. For instance, the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, has been reported . One common method involves the use of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide catalyst at 50°C .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired products. The choice of catalysts and reaction conditions is crucial to optimize the production process and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzoxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Applications De Recherche Scientifique
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mécanisme D'action
The mechanism of action of benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking or π-cation interactions. The oxygen and nitrogen atoms in the oxazole moiety can form hydrogen bonds, enhancing its binding affinity to target molecules. These interactions can modulate various biological pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]- can be compared with other benzoxazole derivatives, such as:
- Benzo[d]oxazole-2-thiol
- 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole
- 5-nitro-2-(4-butylphenyl)benzoxazole
These compounds share similar structural features but differ in their specific functional groups and biological activities.
Propriétés
Numéro CAS |
38594-30-8 |
|---|---|
Formule moléculaire |
C16H10N2O2 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2-(5-pyridin-3-ylfuran-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H10N2O2/c1-2-6-14-12(5-1)18-16(20-14)15-8-7-13(19-15)11-4-3-9-17-10-11/h1-10H |
Clé InChI |
TTYJAAANRSHMEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(O3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


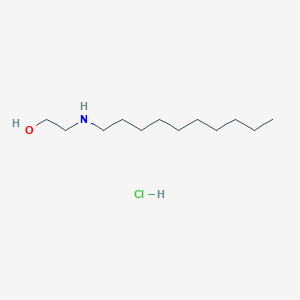

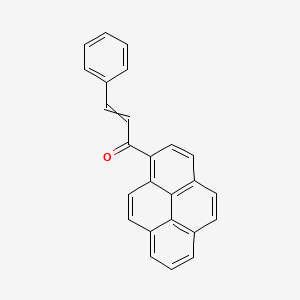
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
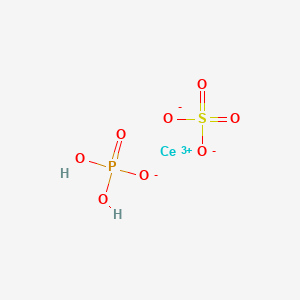
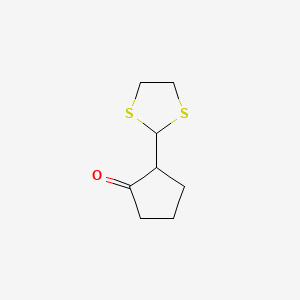

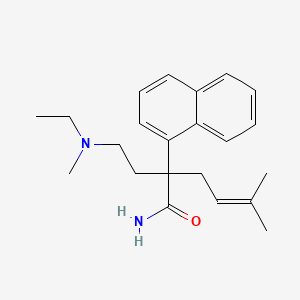
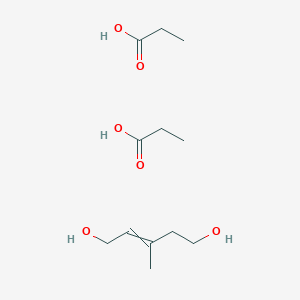
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
